Methyl 2-(6-bromo-3-oxo-[1,2,4]triazolo[4,3-A]pyridin-2(3H)-YL)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-(6-bromo-3-oxo-[1,2,4]triazolo[4,3-A]pyridin-2(3H)-YL)acetate is a heterocyclic compound that belongs to the class of triazolopyridines. This compound is characterized by the presence of a triazole ring fused to a pyridine ring, with a bromine atom at the 6th position and a methyl ester group at the 2nd position. It is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(6-bromo-3-oxo-[1,2,4]triazolo[4,3-A]pyridin-2(3H)-YL)acetate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 6-bromo-2-methyl-[1,2,4]triazolo[4,3-a]pyridin-3-one with methyl bromoacetate in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the cyclization and esterification processes .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, solvent, and catalyst concentration, is crucial for achieving high purity and yield in industrial settings .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(6-bromo-3-oxo-[1,2,4]triazolo[4,3-A]pyridin-2(3H)-YL)acetate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom at the 6th position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Reduction Reactions: The carbonyl group in the triazole ring can be reduced to form corresponding alcohols using reducing agents like sodium borohydride.
Oxidation Reactions: The compound can undergo oxidation to form more oxidized derivatives, such as carboxylic acids, using oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Substitution: Nucleophiles (amines, thiols), bases (potassium carbonate), solvents (DMF, DMSO)
Reduction: Reducing agents (sodium borohydride), solvents (ethanol, methanol)
Oxidation: Oxidizing agents (potassium permanganate), solvents (water, acetone)
Major Products
Substitution: Substituted triazolopyridines
Reduction: Alcohol derivatives
Oxidation: Carboxylic acid derivatives
Scientific Research Applications
Methyl 2-(6-bromo-3-oxo-[1,2,4]triazolo[4,3-A]pyridin-2(3H)-YL)acetate has several scientific research applications, including:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents targeting various diseases, including cancer and infectious diseases.
Biological Studies: The compound is employed in studies to investigate its interactions with biological targets, such as enzymes and receptors.
Chemical Biology: It serves as a probe to study biochemical pathways and mechanisms of action of related compounds.
Industrial Applications: The compound is used in the development of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of Methyl 2-(6-bromo-3-oxo-[1,2,4]triazolo[4,3-A]pyridin-2(3H)-YL)acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring can intercalate with DNA, inhibiting the replication and transcription processes. Additionally, the compound may inhibit specific enzymes by binding to their active sites, thereby blocking their catalytic activity. These interactions can lead to the modulation of various biochemical pathways, resulting in therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- 6-Bromo-2-methyl-[1,2,4]triazolo[4,3-a]pyridin-3-one
- 6-Bromo-[1,2,4]triazolo[1,5-a]pyridine
- [1,2,4]Triazolo[4,3-a]pyrazine derivatives
Uniqueness
Methyl 2-(6-bromo-3-oxo-[1,2,4]triazolo[4,3-A]pyridin-2(3H)-YL)acetate is unique due to its specific substitution pattern and the presence of a methyl ester group. This structural uniqueness imparts distinct chemical and biological properties, making it a valuable compound for various applications in medicinal chemistry and chemical biology .
Properties
Molecular Formula |
C9H8BrN3O3 |
---|---|
Molecular Weight |
286.08 g/mol |
IUPAC Name |
methyl 2-(6-bromo-3-oxo-[1,2,4]triazolo[4,3-a]pyridin-2-yl)acetate |
InChI |
InChI=1S/C9H8BrN3O3/c1-16-8(14)5-13-9(15)12-4-6(10)2-3-7(12)11-13/h2-4H,5H2,1H3 |
InChI Key |
TVKOZLGYVUCGCF-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CN1C(=O)N2C=C(C=CC2=N1)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.